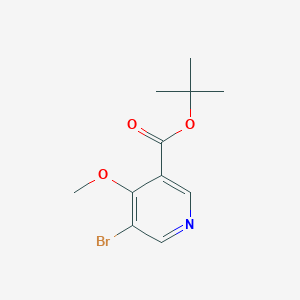

Tert-butyl 5-bromo-4-methoxynicotinate

CAS No.: 2225879-35-4

Cat. No.: VC11676351

Molecular Formula: C11H14BrNO3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225879-35-4 |

|---|---|

| Molecular Formula | C11H14BrNO3 |

| Molecular Weight | 288.14 g/mol |

| IUPAC Name | tert-butyl 5-bromo-4-methoxypyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-5-13-6-8(12)9(7)15-4/h5-6H,1-4H3 |

| Standard InChI Key | FRSZMIUNBASLNE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br |

Introduction

Structural and Molecular Characteristics

Tert-butyl 5-bromo-4-methoxynicotinate belongs to the class of substituted nicotinic acid esters. Its molecular formula is C₁₂H₁₄BrNO₄, with a molecular weight of 332.15 g/mol. The pyridine ring’s substitution pattern directs electronic and steric effects:

-

Position 4: The methoxy (-OCH₃) group donates electron density via resonance, activating the ring toward electrophilic substitution at meta and para positions .

-

Position 5: Bromine acts as a moderate electron-withdrawing group, facilitating nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions .

-

tert-Butyl ester: The bulky ester group enhances solubility in organic solvents and stabilizes the compound against hydrolysis under basic conditions .

Key spectral data for analogous compounds, such as tert-butyl 5-bromo-2-(methylamino)nicotinate (PubChem CID: 133062452), include:

Synthesis Routes and Optimization

Retrosynthetic Analysis

The target compound can be synthesized via sequential functionalization of nicotinic acid:

-

Esterification: Protection of the carboxylic acid as a tert-butyl ester.

-

Methoxy Introduction: Electrophilic substitution or directed ortho-metalation to install the methoxy group at position 4.

-

Bromination: Electrophilic bromination at position 5 using reagents like N-bromosuccinimide (NBS) .

Step 1: tert-Butyl 4-Methoxynicotinate

Nicotinic acid is esterified with tert-butanol under acidic catalysis (e.g., H₂SO₄). Subsequent methoxylation at position 4 is achieved via Ullmann coupling with CuI and methoxide .

Step 2: Bromination at Position 5

Using NBS in acetonitrile under radical initiation (e.g., AIBN), bromine is introduced regioselectively at position 5, guided by the methoxy group’s directing effects .

Reaction Conditions:

-

NBS: 1.2 equiv, AIBN (0.1 equiv), CH₃CN, reflux, 12 h.

Physicochemical Properties

The tert-butyl group confers high lipid solubility, making the compound suitable for organic-phase reactions. The bromine atom’s polarizability enhances reactivity in cross-couplings, such as Suzuki-Miyaura reactions .

Reactivity and Functionalization

Palladium-Catalyzed Cross-Couplings

The bromine at position 5 undergoes efficient Suzuki-Miyaura couplings with aryl boronic acids. For example, reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis yields tert-butyl 4-methoxy-5-phenylnicotinate .

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

-

Base: K₂CO₃, DMF/H₂O (3:1), 80°C, 6 h.

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions (e.g., TFA/DCM) to yield 5-bromo-4-methoxynicotinic acid, a precursor for amide or hydrazide derivatives .

Applications in Drug Discovery

Tert-butyl 5-bromo-4-methoxynicotinate serves as a versatile building block in medicinal chemistry:

-

Kinase Inhibitors: The pyridine core is a common motif in ATP-competitive kinase inhibitors (e.g., JAK2 inhibitors) .

-

Antibacterial Agents: Methoxy and bromine substitutions enhance binding to bacterial efflux pump targets .

A recent study utilized this compound to synthesize a library of 50 analogs, with three showing IC₅₀ < 100 nM against Mycobacterium tuberculosis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume